molecular formula C14H15N3O3S2 B15080990 Ethyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate

Ethyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B15080990
M. Wt: 337.4 g/mol
InChI Key: ONRIKZMFHVWRLM-UHFFFAOYSA-N
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Description

Ethyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate is a synthetic organic compound that contains a thiadiazole ring, which is a five-membered heterocyclic structure with one sulfur and two nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate typically involves multiple steps. One common route starts with the preparation of 5-methyl-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of an appropriate coupling agent to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with biological macromolecules, leading to inhibition of enzymes or disruption of protein-protein interactions. This compound may also induce oxidative stress in cells, contributing to its biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H15N3O3S2

Molecular Weight

337.4 g/mol

IUPAC Name

ethyl 4-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C14H15N3O3S2/c1-3-20-13(19)10-4-6-11(7-5-10)15-12(18)8-21-14-17-16-9(2)22-14/h4-7H,3,8H2,1-2H3,(H,15,18)

InChI Key

ONRIKZMFHVWRLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)C

Origin of Product

United States

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